(2E)-1-(4-benzylpiperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(4-benzylpiperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-27-20-15-19(16-21(28-2)23(20)29-3)9-10-22(26)25-13-11-24(12-14-25)17-18-7-5-4-6-8-18/h4-10,15-16H,11-14,17H2,1-3H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTDYQRCBHONAW-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCN(CC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-1-(4-benzylpiperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one , often referred to as a derivative of piperazine, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Where:
- C = Carbon
- H = Hydrogen
- N = Nitrogen
- O = Oxygen
Synthesis
The synthesis of this compound typically involves the reaction between a benzylpiperazine derivative and a trimethoxyphenyl propene derivative. The reaction conditions often include solvents like acetonitrile and catalysts such as potassium carbonate. A detailed synthetic route can be found in literature, illustrating the stepwise formation of the target compound from simpler precursors .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Effects
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. The minimum inhibitory concentration (MIC) values indicate that it is particularly potent against Staphylococcus aureus and Escherichia coli .
Neuropharmacological Effects
The piperazine moiety in the compound suggests potential neuropharmacological effects. Preliminary studies have indicated that it may act as an anxiolytic or antidepressant agent by modulating serotonin and dopamine pathways. Behavioral assays in animal models have shown promising results, warranting further investigation into its mechanisms of action .
Case Studies
- Case Study on Anticancer Activity : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with the compound led to a 50% reduction in cell viability at a concentration of 10 µM after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells compared to controls .
- Antimicrobial Efficacy : In a recent study assessing various derivatives for antimicrobial activity, this compound exhibited an MIC of 32 µg/mL against E. coli, highlighting its potential for further development as an antimicrobial agent .
- Neuropharmacological Assessment : In an animal model for anxiety, administration of the compound resulted in decreased anxiety-like behavior in the elevated plus maze test compared to vehicle-treated controls, suggesting its potential therapeutic effects on anxiety disorders .
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have indicated that compounds similar to (2E)-1-(4-benzylpiperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one exhibit significant anti-inflammatory properties. These compounds are being explored as potential inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process:
- Inhibition Mechanism : The compound's structure allows it to interact with the COX active site, thereby reducing the synthesis of pro-inflammatory mediators such as prostaglandins.
- Case Studies : A study demonstrated that derivatives of this compound significantly inhibited COX-II activity, showcasing a reduction in inflammation markers in vitro and in vivo models .
Antitumor Activity
The compound has also shown promise in cancer research:
- Mechanism of Action : It is believed to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
- Research Findings : Studies have reported that similar piperazine derivatives can inhibit tumor growth in various cancer cell lines by promoting cell cycle arrest and apoptosis .
Acetylcholinesterase Inhibition
The compound's structural features suggest potential as an acetylcholinesterase inhibitor, which is relevant for treating neurodegenerative diseases such as Alzheimer's:
- Inhibition Profile : Preliminary data indicate that this compound can enhance cholinergic transmission by inhibiting acetylcholinesterase, thus increasing acetylcholine levels in synapses.
- Clinical Relevance : The enhancement of neurotransmitter availability may provide symptomatic relief in Alzheimer's patients, as evidenced by ongoing clinical trials investigating similar compounds .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties:
| Structural Feature | Impact on Activity |
|---|---|
| Benzylpiperazine | Enhances binding affinity to target enzymes |
| Trimethoxyphenyl | Increases lipophilicity and cellular uptake |
| Enone moiety | Contributes to electrophilic reactivity, facilitating interactions with biological targets |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Variations on the Aromatic Rings
Piperazinyl vs. Simple Aryl Substituents
- (E)-1-(2,4,6-Triethoxyphenyl)-3-(3,4,5-Trimethoxyphenyl)prop-2-en-1-one (ETTC): Replacing the piperazinyl group with a 2,4,6-triethoxyphenyl moiety enhances mitochondrial targeting, inducing intrinsic apoptosis in hepatocellular carcinoma (HCC) cells at IC₅₀ values of 5–10 μM .
Methoxy vs. Ethoxy Groups
- (E)-1-(4-Methoxyphenyl)-3-(3,4,5-Trimethoxyphenyl)prop-2-en-1-one (Chalcone1) : Methoxy groups dominate the crystal packing via van der Waals interactions.
- (E)-3-(4-Ethoxyphenyl)-1-(4-Methoxyphenyl)prop-2-en-1-one (Chalcone2) : Ethoxy substituents increase steric bulk, altering Hirshfeld surface interactions and reducing solubility compared to methoxy analogues .
Physicochemical and Structural Properties
- Crystallography : Fluorophenyl and hydroxyphenyl substituents promote C–H···O and O–H···O hydrogen bonds, stabilizing crystal lattices .
- NLO Properties : Bromophenyl and methylsulfanyl groups enhance hyperpolarizability (β) in chalcones, making them candidates for optoelectronic applications .
- Solubility : Piperazinyl and ethoxy groups increase polarity but may reduce membrane permeability compared to methoxy analogues .
Key Research Findings and Implications
Piperazinyl Chalcones : The 4-benzylpiperazinyl group in the target compound may offer a balance between solubility and bioactivity, though direct biological data are lacking .
Anticancer Potency: Methyl substitution (CHO27) dramatically enhances cytotoxicity, suggesting that minor structural modifications can significantly impact efficacy .
Antibacterial vs. Anticancer Activities : Substituents like acridinyl and bromophenyl favor antibacterial or NLO applications, while methoxy/ethoxy groups are critical for anticancer effects .
Q & A
Basic: What spectroscopic techniques are essential for confirming the structural integrity of this compound, and how should they be applied?
Answer:
1H and 13C NMR spectroscopy are critical for confirming the presence of the benzylpiperazinyl group (δ 2.5–3.5 ppm for piperazine protons; δ 45–55 ppm for tertiary carbons) and the trimethoxyphenyl moiety (δ 3.8–4.0 ppm for methoxy protons; δ 55–60 ppm for methoxy carbons). IR spectroscopy identifies the carbonyl group (C=O stretch at ~1650–1700 cm⁻¹) and aromatic C-H bonds (~3000–3100 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation (e.g., [M+H]+ ion) and fragmentation patterns to confirm substituent connectivity .
Advanced: How can reaction conditions be optimized to improve yield in Claisen-Schmidt condensations for this compound?
Answer:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance enolate formation, while dichloromethane (DCM) minimizes side reactions .
- Catalysts : Use base catalysts (e.g., NaOH or KOH) for condensation, with palladium on carbon (Pd/C) for deprotection steps if needed .
- Temperature : Maintain 0–5°C during enolate formation to prevent polymerization, then warm to 60–80°C for 12–24 hours to drive the reaction .
- Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >90% purity .
Advanced: How can contradictory data between computational predictions and experimental bioactivity results be resolved?
Answer:
- Validation assays : Perform dose-response curves (IC50/EC50) in parallel with computational docking (e.g., Discovery Studio) to assess binding affinity discrepancies .
- Structural analysis : Use X-ray crystallography (if crystals are obtainable) to resolve stereochemical mismatches between predicted and actual conformations .
- Control experiments : Compare with structurally similar chalcones (e.g., naringenin chalcone in ) to isolate substituent-specific effects .
Basic: What purification strategies are most effective for isolating the compound post-synthesis?
Answer:
- Column chromatography : Use silica gel with a gradient elution (e.g., 20–50% ethyl acetate in hexane) to separate by polarity .
- Recrystallization : Ethanol-water mixtures (3:1 v/v) yield high-purity crystals by exploiting solubility differences .
- Monitoring : Thin-layer chromatography (TLC, Rf ~0.4 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water mobile phase) ensures purity at each step .
Advanced: How do structural modifications (e.g., methoxy group positioning) affect bioactivity, and how can this be systematically studied?
Answer:
- Synthetic analogs : Synthesize derivatives with methoxy groups at 2,4- or 3,4,5-positions (see ) to compare activity.
- Biological assays : Test against cancer cell lines (e.g., MCF-7) to evaluate cytotoxicity differences.
- Computational modeling : Perform molecular dynamics simulations to correlate substituent orientation with target binding (e.g., tubulin inhibition) .
Advanced: What strategies mitigate side reactions during enone system synthesis?
Answer:
- Inert atmosphere : Use nitrogen to prevent oxidation of sensitive intermediates (e.g., enolates) .
- Catalyst tuning : Replace strong bases (e.g., LDA) with milder alternatives (e.g., NaH) to reduce over-reaction .
- Byproduct monitoring : Use LC-MS to detect Michael adducts or dimerization products early .
Basic: What are the key precursors for synthesizing this compound, and what roles do they play?
Answer:
- 4-Benzylpiperazine : Provides the amine core for functionalization.
- 3,4,5-Trimethoxyacetophenone : Serves as the carbonyl precursor for chalcone formation via Claisen-Schmidt condensation.
- Reaction mechanism : Base-mediated enolate formation from the acetophenone attacks the piperazine-linked carbonyl, forming the α,β-unsaturated ketone .
Advanced: How can crystallographic data validate the compound’s E-configuration and geometry?
Answer:
- X-ray diffraction : Measure bond lengths (C=C ~1.33 Å; C=O ~1.22 Å) and torsion angles to confirm the E-configuration .
- Comparison with models : Overlay experimental structures with DFT-optimized geometries to assess deviations (<0.05 Å RMSD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
